molecular formula C12H11F3N2O2 B12890960 3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 845266-33-3

3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12890960
CAS No.: 845266-33-3
M. Wt: 272.22 g/mol
InChI Key: URPKSFQMOBREDT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
  • 3-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)aniline

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the 3,4-dimethoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable subject of study.

Properties

CAS No.

845266-33-3

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C12H11F3N2O2/c1-18-9-4-3-7(5-10(9)19-2)8-6-11(17-16-8)12(13,14)15/h3-6H,1-2H3,(H,16,17)

InChI Key

URPKSFQMOBREDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(F)(F)F)OC

Origin of Product

United States

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